5-{[(4-Methyl-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid
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Overview
Description
5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a nitro group, and an amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by amide formation with 3-aminobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed
Reduction of Nitro Group: Formation of 5-(4-Methyl-3-aminobenzamido)benzene-1,3-dicarboxylic acid.
Oxidation of Methyl Group: Formation of 5-(4-Carboxy-3-nitrobenzamido)benzene-1,3-dicarboxylic acid.
Scientific Research Applications
5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific properties, such as metal-organic frameworks (MOFs) for gas storage and separation
Mechanism of Action
The mechanism of action of 5-(4-Methyl-3-nitrobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The nitro and amido groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid groups can also participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: Similar structure but lacks the nitro and amido groups.
Terephthalic Acid: Para-substituted isomer of isophthalic acid.
Phthalic Acid: Ortho-substituted isomer of isophthalic acid.
Properties
Molecular Formula |
C16H12N2O7 |
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Molecular Weight |
344.27 g/mol |
IUPAC Name |
5-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H12N2O7/c1-8-2-3-9(7-13(8)18(24)25)14(19)17-12-5-10(15(20)21)4-11(6-12)16(22)23/h2-7H,1H3,(H,17,19)(H,20,21)(H,22,23) |
InChI Key |
WHBIBZATALEYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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